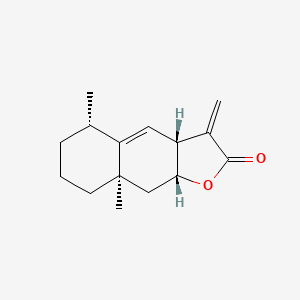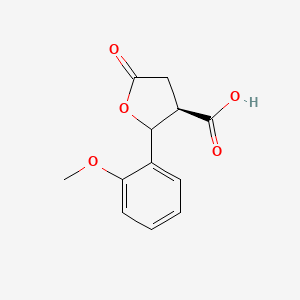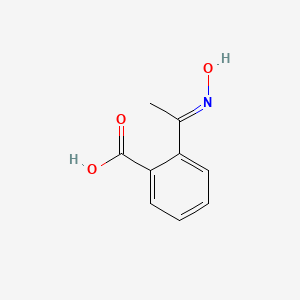
8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes chloroethyl and dimethyl groups attached to the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: The addition of chloroethyl groups through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
化学反応の分析
Types of Reactions
“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Substitution Reactions: Where chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Acids or Bases: For hydrolysis reactions.
Major Products
The products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various purine derivatives.
Study of Reaction Mechanisms: Investigating the reactivity and mechanisms of purine compounds.
Biology
Nucleic Acid Research: Studying interactions with DNA and RNA.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploring its potential as a pharmacologically active compound.
Cancer Research: Investigating its effects on cancer cells.
Industry
Chemical Manufacturing: Used in the production of other chemicals and pharmaceuticals.
Material Science:
作用機序
The mechanism of action of “8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with molecular targets such as enzymes or nucleic acids. The chloroethyl groups may form covalent bonds with nucleophilic sites, leading to inhibition of enzyme activity or modification of nucleic acids. The exact pathways depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler purine derivative with a single chlorine atom.
8-Bromo-7-(2-bromoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A similar compound with bromine atoms instead of chlorine.
1,3-Dimethylxanthine: A related compound with a different substitution pattern.
Uniqueness
“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
8-chloro-7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4O2/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-10)8(11)12-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTKNQJKNKGOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(1R)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B7781305.png)
![tert-butyl N-[(1R)-1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B7781307.png)
![Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B7781310.png)
![tert-butyl N-[(1S)-1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]-2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B7781332.png)




![(S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(trichloromethyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B7781363.png)


![(8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B7781392.png)


